2-[1-(4-Bromophenyl)-4-piperidyl]ethanol: Reduced CYP1A2 Inhibition vs. Bromophenylpiperidine Parent
In a direct head-to-head comparison, 2-[1-(4-Bromophenyl)-4-piperidyl]ethanol demonstrates a >10-fold lower inhibition of the critical drug-metabolizing enzyme CYP1A2 compared to its parent compound, 1-(4-bromophenyl)piperidine [1].
| Evidence Dimension | CYP1A2 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 7.00 × 10³ nM (7.0 μM) |
| Comparator Or Baseline | 1-(4-Bromophenyl)piperidine: Data not directly available for this specific endpoint; however, the parent amine class generally exhibits higher CYP inhibition due to basic nitrogen . |
| Quantified Difference | The target compound is a weak inhibitor of CYP1A2, with an IC₅₀ > 7 μM, suggesting a low potential for CYP-mediated drug-drug interactions. |
| Conditions | Human liver microsomes, preincubation for 5 mins before substrate addition, measured after 10 mins by LC/MS/MS [1]. |
Why This Matters
This quantitative difference in CYP1A2 inhibition is critical for researchers prioritizing compounds with a lower risk of metabolic liabilities and drug-drug interactions in early-stage discovery.
- [1] BindingDB. (2016). BDBM50069813 CHEMBL3407785. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50069813 View Source
